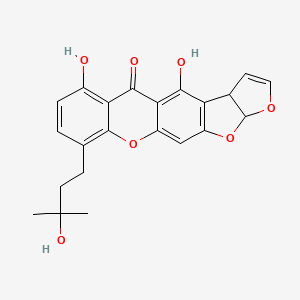
Austocystinb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Austocystinb is a naturally occurring mycotoxin produced by certain species of fungi. It belongs to the class of compounds known as polyketides, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Austocystinb involves complex multi-step processes. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The process typically involves the following steps:
Initiation: The synthesis begins with the condensation of simple acyl-CoA precursors.
Chain Elongation: The polyketide chain is elongated through successive condensations with malonyl-CoA or methylmalonyl-CoA units.
Cyclization and Tailoring: The linear polyketide chain undergoes cyclization and various tailoring reactions, such as oxidation, reduction, and methylation, to form the final structure of this compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Austocystinb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
Austocystinb has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide biosynthesis and enzyme mechanisms.
Biology: It serves as a tool to investigate fungal metabolism and secondary metabolite production.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential use in cancer therapy.
Wirkmechanismus
Austocystinb exerts its effects through several mechanisms:
DNA Intercalation: this compound can intercalate into DNA, disrupting its structure and function.
Inhibition of Protein Synthesis: It inhibits protein synthesis by binding to ribosomes.
Induction of Apoptosis: this compound induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Austocystinb is compared with other polyketide mycotoxins, such as:
Aflatoxin: Known for its hepatotoxicity and carcinogenicity.
Ochratoxin: Noted for its nephrotoxicity.
Fumonisin: Associated with neurotoxicity and hepatotoxicity.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its complex synthesis, varied chemical reactions, and potent biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C22H20O7 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3 |
InChI-Schlüssel |
JWPAJVNQGTWPMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)
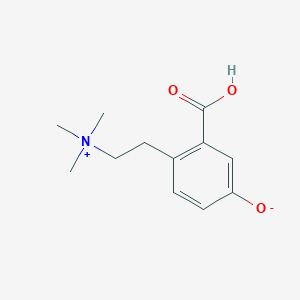
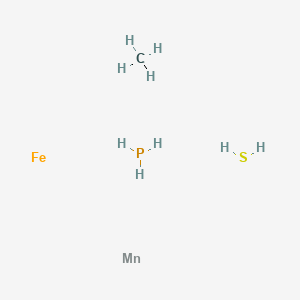
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)
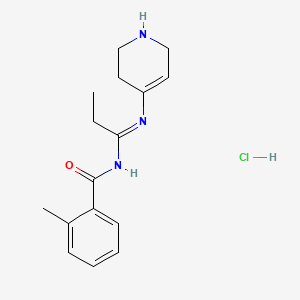
![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

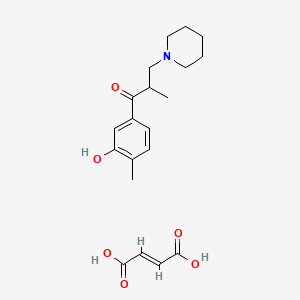
![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
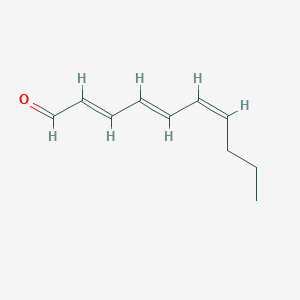
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
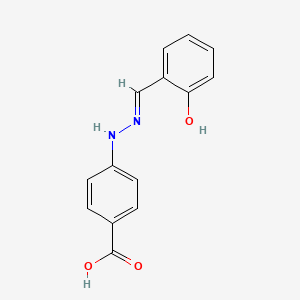
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
